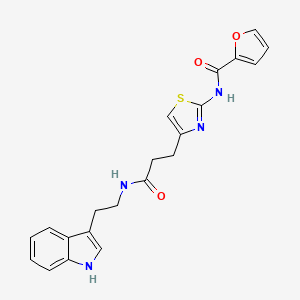

![molecular formula C20H15BrN4O2 B2440991 3-溴-N-(5-(咪唑并[1,2-a]嘧啶-2-基)-2-甲氧基苯基)苯甲酰胺 CAS No. 862810-85-3](/img/structure/B2440991.png)

3-溴-N-(5-(咪唑并[1,2-a]嘧啶-2-基)-2-甲氧基苯基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .

Synthesis Analysis

N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions . N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP and the reaction conditions were mild and metal-free . Whereas 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using 1H and 13C NMR and mass spectral analysis .Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using FT-IR spectra . All compounds exhibited N–H stretching and bending bands of -NH2 group at 3448–3303 cm−1 and 1658–1645 cm−1 in FT-IR spectra .科学研究应用

合成和化学反应

杂环化合物的合成:该化合物参与了各种杂环化合物的合成。例如,它参与反应形成(imidazo[1,2-c]pyrimidin-2-yl)phenylmethanones,这些是合成更复杂化学结构的关键中间体 (Danswan, Kennewell, & Tully, 1989)。

嘧啶衍生物的形成:在另一种合成途径中,它用于生产2-亚氨基-7-甲基-2,3-二氢嘧啶[1,2-a]-吡咯啉-5(1H)-酮,这对于创造一系列具有潜在生物应用的嘧啶衍生物至关重要 (Jakubkienė, Kacnova, Burbulienė, & Vainilavicius, 2008)。

铜催化反应:它还用于铜催化的C–N偶联和环化反应,展示了它在化学合成过程中的多功能性 (Dao, Ho, & Cho, 2018)。

生物和药物研究

抗肿瘤活性:该化合物的一些衍生物在抗肿瘤活性方面表现出有希望的结果。已对取代苯并[4,5]咪唑[1,2-a]嘧啶衍生物进行了研究,展示了它们作为抗肿瘤药物的潜力 (Abdel-Hafez, 2007)。

抗原虫特性:已对结构相关的新型双阳离子咪唑[1,2-a]吡啶进行了研究,以了解其抗原虫特性,为新的治疗选择提供了见解 (Ismail et al., 2004)。

潜在的抗溃疡剂:已对在3位取代的新型咪唑[1,2-a]吡啶的合成进行了研究,作为潜在的抗溃疡剂,表明该化合物在胃肠道研究中的相关性 (Starrett, Montzka, Crosswell, & Cavanagh, 1989)。

其他应用

铜介导的氧化合成:该化合物在铜介导的氧化合成中发挥作用,这对于创建各种3-溴咪唑[1,2-a]吡啶至关重要。这突显了它在先进有机合成技术中的重要性 (Zhou et al., 2016)。

新型杂环化合物的开发:它用于开发表现出抗微生物和抗增殖活性的新型杂环化合物。这些发现表明其在开发新药物方面的潜力 (Fahim et al., 2021)。

安全和危害

未来方向

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This review summarizes the recent advances in radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These strategies could be further explored and optimized for future research and applications.

属性

IUPAC Name |

3-bromo-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN4O2/c1-27-18-7-6-13(17-12-25-9-3-8-22-20(25)24-17)11-16(18)23-19(26)14-4-2-5-15(21)10-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRMFRYPTGJIMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-bromo-2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-4-chlorobenzamide](/img/structure/B2440909.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)propanamide](/img/structure/B2440915.png)

![2-chloro-N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]-5-nitrobenzamide](/img/structure/B2440917.png)

![5-methyl-N-(4-((4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)carbamoyl)oxazol-2-yl)isoxazole-3-carboxamide](/img/structure/B2440920.png)

![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1,2,4,8-tetrahydro-3H-imidazo[2,1-f]purin-3-yl)acetic acid](/img/structure/B2440921.png)

![N-(2-(4-((furan-2-ylmethyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2440922.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N-(2-nitrophenyl)-2-oxoacetamide](/img/structure/B2440924.png)

![N-[5-(3,4-dimethylbenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide](/img/structure/B2440925.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2440926.png)

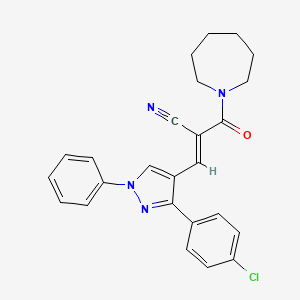

![N-(4-cyanophenyl)-2-({3-[(3-methoxyphenyl)methyl]-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2440927.png)

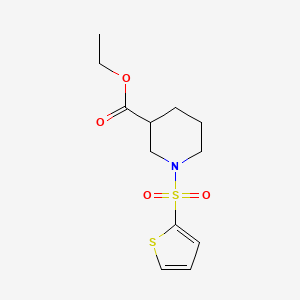

![[(3,5-Dimethoxyphenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate](/img/structure/B2440931.png)